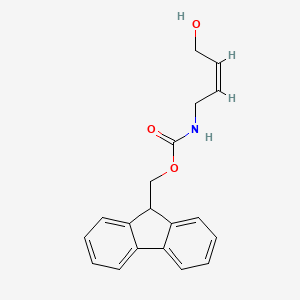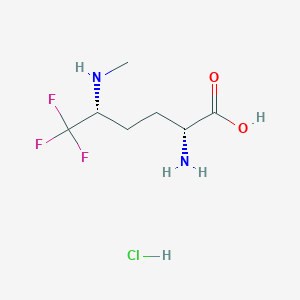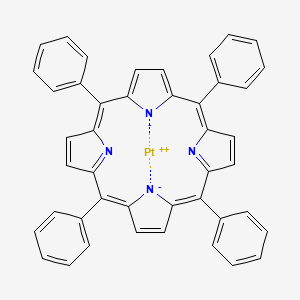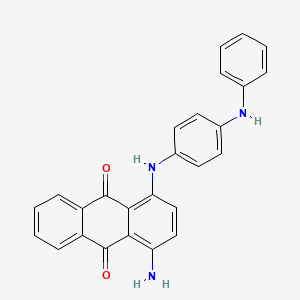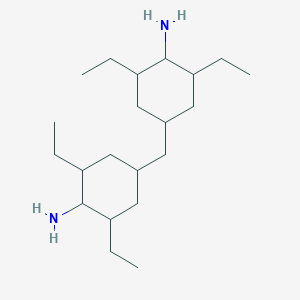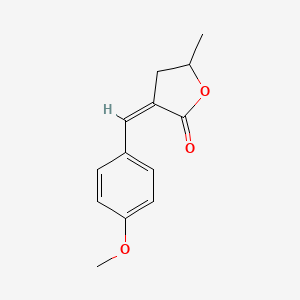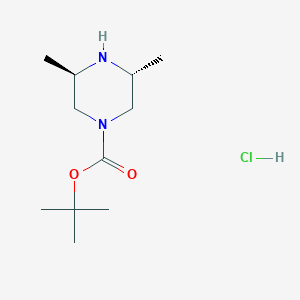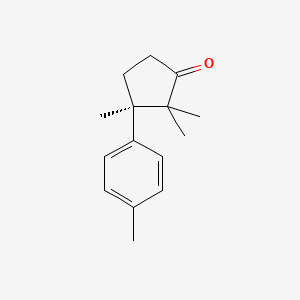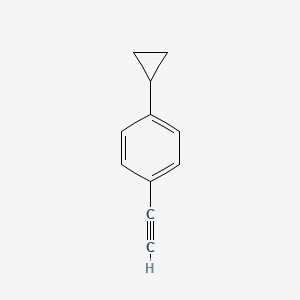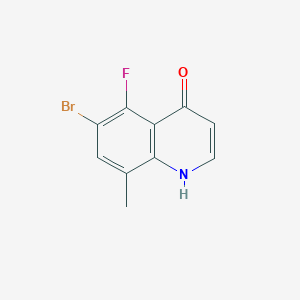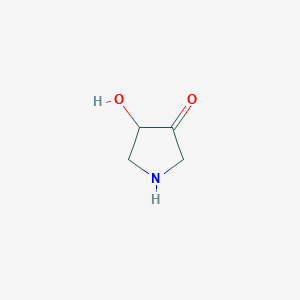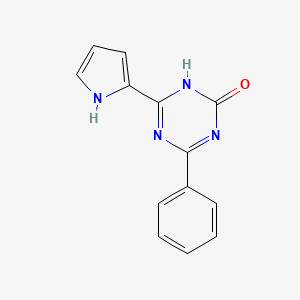
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that features a triazine ring substituted with phenyl and pyrrolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with pyrrole-2-carboxaldehyde to form an intermediate, which is then cyclized with cyanuric chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrolyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
科学的研究の応用
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazine: Similar structure but lacks the oxygen atom at the 2-position.
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2-amine: Contains an amine group instead of a carbonyl group.
Uniqueness
4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern and the presence of both phenyl and pyrrolyl groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
62460-53-1 |
|---|---|
分子式 |
C13H10N4O |
分子量 |
238.24 g/mol |
IUPAC名 |
4-phenyl-6-(1H-pyrrol-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C13H10N4O/c18-13-16-11(9-5-2-1-3-6-9)15-12(17-13)10-7-4-8-14-10/h1-8,14H,(H,15,16,17,18) |
InChIキー |
ULHPRCSBUQPFSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=N2)C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


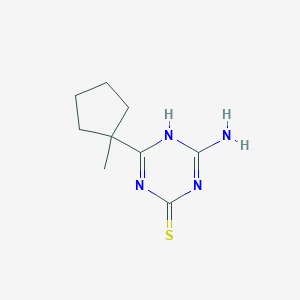
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
